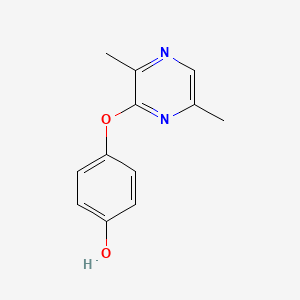

4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol

Description

Properties

CAS No. |

128696-47-9 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-(3,6-dimethylpyrazin-2-yl)oxyphenol |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-13-9(2)12(14-8)16-11-5-3-10(15)4-6-11/h3-7,15H,1-2H3 |

InChI Key |

HMMQUOZEGHDGIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)OC2=CC=C(C=C2)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Methodologies

- Z-scan Technique : Used to measure NLO parameters (e.g., β, n₂) in imidazole derivatives, confirming self-focusing behavior (negative n₂) .

- Computational Methods : TD-DFT calculations revealed that low HOMO-LUMO gaps and high dipole moments correlate with enhanced NLO responses .

- Synthesis : Imidazole derivatives were synthesized via one-pot multicomponent reactions, achieving >96% purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,6-Dimethyl-2-pyrazinyloxy)-phenol, and how can reaction yields be improved?

- Methodological Answer: The compound can be synthesized via coupling reactions between pyrazine derivatives and phenolic hydroxyl groups. For example, describes using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates, followed by purification via silica gel flash chromatography (ethyl acetate:hexane gradients). Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.1 equivalents of acylating agents) and reaction times (≥2 hours at room temperature) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze aromatic proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm, phenolic protons at δ 5.0–6.0 ppm).

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., m/z 428.3 [M+H]⁺ in ).

- Chromatography : Validate purity via HPLC with retention time comparisons against standards .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenolic group. Avoid exposure to moisture, as highlights missing stability data for structurally similar phenolic compounds. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from isomerism or impurities. For example, demonstrates chiral separation of isomers using Chiralpak® OD columns (20% MeOH-DMEA in CO₂). Validate biological assays with purified isomers (>98% ee) and cross-reference cytotoxicity data against structurally analogous compounds (e.g., 4-Allyl-2,6-dimethoxyphenol in ) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer: Employ molecular docking (AutoDock Vina) to model binding affinities with enzymes or receptors. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Cross-validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties?

- Methodological Answer:

- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Plasma Protein Binding : Apply equilibrium dialysis and quantify free fraction .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer: Optimize solvent systems (e.g., replace tetrahydrofuran with 2-MeTHF for safer large-scale use). Implement continuous flow chemistry to enhance reproducibility and reduce reaction times. Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer: Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. Compare data with structurally related compounds (e.g., pyrazine derivatives in ). If inconsistencies persist, recrystallize the compound and re-analyze .

Q. What analytical techniques are most reliable for quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.